羟基齐拉西酮

描述

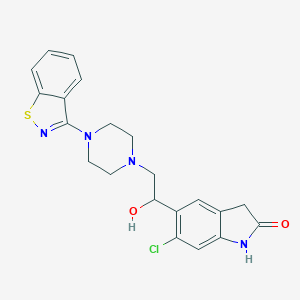

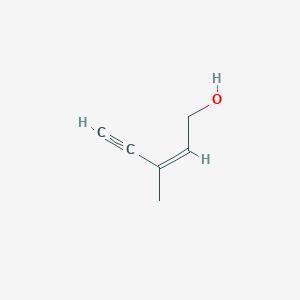

Hydroxy Ziprasidone is a derivative of Ziprasidone, an atypical antipsychotic drug used to treat schizophrenia, bipolar mania, and acute agitation in schizophrenic patients . It is a piperazine compound having 1,2-benzothiazol-3-yl- and 2-(6-chloro-1,3-dihydro-2-oxindol-5-yl)ethyl substituents attached to the nitrogen atoms .

Synthesis Analysis

The synthesis of Ziprasidone involves a practical approach to amorphization, which includes grinding in high-energy planetary ball mills or cryogenic mills . The process aims at increasing the solubility and dissolution rate of Ziprasidone, a Biopharmaceutics Classification System (BCS) class II compound .

Molecular Structure Analysis

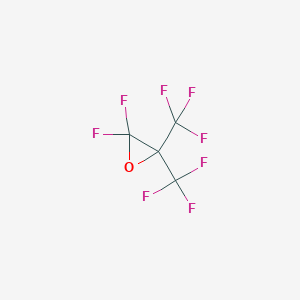

The molecular formula of Hydroxy Ziprasidone is C21H21ClN4O2S . The compound has a molecular weight of 428.9 g/mol . The InChI string and Canonical SMILES provide a detailed view of the molecular structure .

Physical And Chemical Properties Analysis

Hydroxy Ziprasidone has a molecular weight of 428.9 g/mol, an XLogP3-AA of 2.9, and a topological polar surface area of 96.9 Ų . It has 2 hydrogen bond donors, 6 hydrogen bond acceptors, and 4 rotatable bonds .

科学研究应用

Application in Pharmacy and Pharmacology

Ziprasidone–phospholipid complex (ZIP-PLC) was developed to enhance the oral bioavailability and overcome the food effect of ziprasidone . The complex was formulated by a solvent-evaporation method and characterized by Fourier transform infrared spectroscopy (FTIR), scanning electron microscopy (SEM), differential scanning calorimetry (DSC), powder X-ray diffraction (PXRD), and solubility testing . The optimized ZIP-PLC was used to prepare ZIP-PLC sustained-release pellets via an extrusion–spheronization method . The pellets were characterized by in vitro drug-release studies and administered to fasted and fed beagle dogs . The results indicated a sustained release with prolonged actions of schizophrenia and bipolar disorder treatment .

Application in Pharmaceutical Research

New formulations of ziprasidone were developed to reduce the food effect by increasing exposure in the fasted state . These formulations utilized solubilization technologies such as the inclusion complex of ziprasidone mesylate and cyclodextrin, ziprasidone free base nano-suspension, and semi-ordered ziprasidone HCl in a polymer matrix . Pharmacokinetic studies showed that all formulations containing solubilized ziprasidone either had no food effect or a reduced food effect compared to commercial capsules .

Application in Schizophrenia and Bipolar Disorder Treatment

Ziprasidone is an orally active atypical antipsychotic drug used in the treatment of schizophrenia and bipolar disorder . It has been found to be effective for its indicated uses, although its utility in mania and mixed states lacked comparative data . An attractive characteristic is its neutral effect on weight, thereby providing patients with a non-obesogenic long-term treatment option .

Application in Tourette’s or Other Tic Disorders

In clinical practice, ziprasidone would be considered a second-line treatment for Tourette’s or other tic disorders . It may be considered in patients in which weight gain or metabolic adverse effects to other standard antipsychotics are a particular concern .

Application in Autism Spectrum Disorders

Ziprasidone could also be considered as a second-line treatment for autism spectrum disorders . Again, it may be an option for patients where weight gain or metabolic adverse effects to other standard antipsychotics are a concern .

Application in Major Depression

This medication has been used in the treatment of major depression . The focus here is also on patients where weight gain or metabolic adverse effects to other standard antipsychotics are a concern .

Application in Agitation Associated with Schizophrenia and Bipolar Disorder

Ziprasidone is used for the treatment of agitation associated with schizophrenia and bipolar disorder . It is administered as an immediate-release intramuscular formulation . The recommended dosage of ziprasidone is 20 mg twice daily .

Application in Anxiety Disorders

Ziprasidone has been used in the treatment of anxiety disorders . It may be considered in patients in which weight gain or metabolic adverse effects to other standard antipsychotics are a particular concern .

Application in Behavior Disorders

This medication has also been used to treat behavior disorders . Again, it may be an option for patients where weight gain or metabolic adverse effects to other standard antipsychotics are a concern .

安全和危害

未来方向

Future drug development needs to have a greater understanding of mechanisms with hypothesis-driven clinical trials based on preclinical findings . It is predicted that future drug development will identify new agents targeting the molecular mechanisms involved in the pathophysiology of mood disorders .

属性

IUPAC Name |

5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-1-hydroxyethyl]-6-chloro-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN4O2S/c22-16-11-17-13(10-20(28)23-17)9-15(16)18(27)12-25-5-7-26(8-6-25)21-14-3-1-2-4-19(14)29-24-21/h1-4,9,11,18,27H,5-8,10,12H2,(H,23,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYNREZQRIITXHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(C2=C(C=C3C(=C2)CC(=O)N3)Cl)O)C4=NSC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hydroxy Ziprasidone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Aniline, N-[2-(trimethylsiloxy)ethyl]-](/img/structure/B105888.png)

![Silane, [(2-ethylhexyl)oxy]trimethyl-](/img/structure/B105908.png)